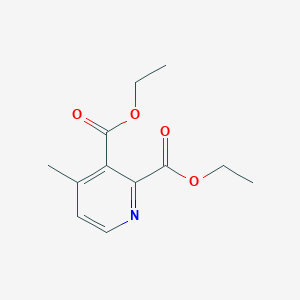
4-(1-methyl-1H-pyrazol-5-yl)phenol
概要
説明
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. Many pyrazoles have important biological activities and are used in the development of pharmaceuticals and agrochemicals .
Synthesis Analysis
Pyrazoles can be synthesized through a variety of methods. One common method is the reaction of 1,3-diketones with hydrazine . The exact synthesis method for “4-(1-methyl-1H-pyrazol-5-yl)phenol” would depend on the specific substituents and their positions on the pyrazole ring.Molecular Structure Analysis
The molecular structure of pyrazoles consists of a 5-membered ring with two nitrogen atoms. The exact structure of “4-(1-methyl-1H-pyrazol-5-yl)phenol” would include additional groups attached to the pyrazole ring .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The specific reactions that “4-(1-methyl-1H-pyrazol-5-yl)phenol” can undergo would depend on the specific substituents and their positions on the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazoles depend on their specific substituents. They are generally stable compounds that are soluble in organic solvents .科学的研究の応用
Antioxidant Activity
4-(1-methyl-1H-pyrazol-5-yl)phenol: demonstrates robust radical scavenging activity. In fact, several derivatives of this compound have been synthesized and evaluated for their ability to neutralize free radicals. Their performance is comparable to or even surpasses that of ascorbic acid, a well-known antioxidant .
Anticancer Potential
Research has shown that some derivatives of 4-(1-methyl-1H-pyrazol-5-yl)phenol exhibit cytotoxic properties against cancer cells. Notably, compound 3i stands out as a potent scavenger with an IC50 of 6.2 ± 0.6 µM. It also demonstrates an IC50 of 9.9 ± 1.1 μM against colorectal carcinoma cells (RKO). The predominant pathway of cell death involves p53-mediated apoptosis .
Antifungal Activity
Certain derivatives of this compound display significant antifungal activity. For instance, compound 4a exhibits strong inhibitory effects against Aspergillus niger, with a minimum inhibitory concentration (MIC) ranging between 4 and 16 mg/mL .
Anti-Inflammatory and Antipyretic Properties
The pyrazole core of 4-(1-methyl-1H-pyrazol-5-yl)phenol contributes to its anti-inflammatory and antipyretic effects. These properties make it relevant for potential therapeutic applications .
Antibacterial Activity
Studies have explored the antibacterial potential of pyrazole derivatives, including those related to 4-(1-methyl-1H-pyrazol-5-yl)phenol . While more research is needed, these compounds show promise in combating bacterial infections .
Antimalarial and Antiviral Properties
Although further investigations are warranted, pyrazole-based molecules have demonstrated antimalarial and antiviral activities. The heterocyclic system in 4-(1-methyl-1H-pyrazol-5-yl)phenol could contribute to these effects .
作用機序
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been known to target a broad range of biological activities .
Mode of Action
It can be inferred that the compound interacts with its targets in a way that influences their function, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of effects such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and more .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, suggesting that 4-(1-methyl-1h-pyrazol-5-yl)phenol may have similar effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2-methylpyrazol-3-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-10(6-7-11-12)8-2-4-9(13)5-3-8/h2-7,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRBPOLMFGKTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297512 | |
| Record name | 4-(1-Methyl-1H-pyrazol-5-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-1H-pyrazol-5-yl)phenol | |
CAS RN |
1206970-50-4 | |
| Record name | 4-(1-Methyl-1H-pyrazol-5-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Methyl-1H-pyrazol-5-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



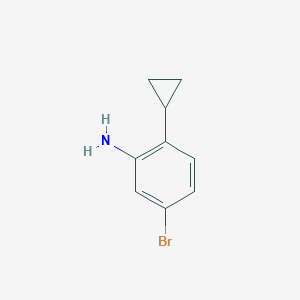
![N'-[(1Z)-1-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene](tert-butoxy)carbohydrazide](/img/structure/B3030914.png)


![diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide](/img/structure/B3030918.png)

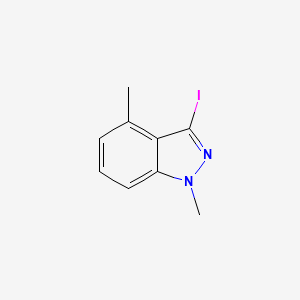
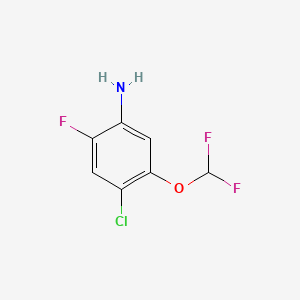
![Methyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3030929.png)
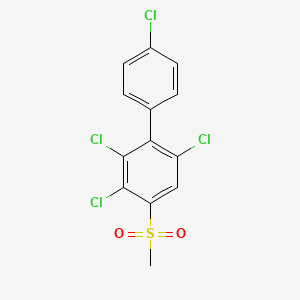
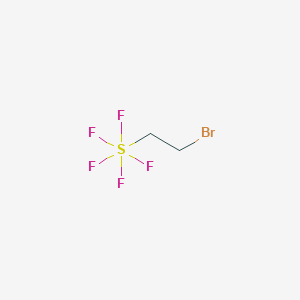
![1H-Pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B3030933.png)

